N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the class of molecules known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of pharmacological effects.
Wirkmechanismus
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide acts as an agonist of the nAChR, which is a type of receptor found in the central and peripheral nervous systems. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to selectively activate certain subtypes of nAChR, which may be responsible for its specific pharmacological effects.
Biochemical and physiological effects:
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to have analgesic effects and may be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is its selectivity for certain subtypes of nAChR, which allows for more specific pharmacological effects. Additionally, N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been shown to have a good safety profile in animal studies. However, one limitation of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide. One area of research is the development of more potent and selective nAChR agonists based on the structure of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide in humans for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is synthesized through a multistep process involving the reaction of various reagents. The synthesis of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide involves the use of but-2-ynedioic acid, which is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a catalyst. This reaction yields the intermediate product, which is then reacted with difluoromethoxybenzene to produce N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-3-4-13(18)17-8-7-10-5-6-11(19-2)12(9-10)20-14(15)16/h5-6,9,14H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSHALBIVPIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CC(=C(C=C1)OC)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.